N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-12(2)27-14-8-6-13(7-9-14)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)19(3,4)5/h6-12H,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVOCPFJNLXEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F2823-0043 or VU0501234-1, is a derivative of pyrazolo[3,4-d]pyrimidine. It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase. As a result, the compound can effectively halt the proliferation of cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the CDK2/cyclin A2 pathway. By inhibiting CDK2, the compound disrupts the normal function of this pathway, leading to cell cycle arrest. This can result in the death of cancer cells or render them more susceptible to other forms of treatment.
Result of Action
The inhibition of CDK2 by this compound leads to significant anti-proliferative effects against cancer cells. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also induces changes in cell cycle progression and apoptosis within cancer cells.
Biological Activity
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article reviews existing research on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group and a propan-2-yloxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 371.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 899995-28-9 |
The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. The compound binds to the active site of CDKs, preventing substrate interaction and thereby inhibiting cell proliferation.
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that related compounds can effectively inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under discussion has been noted for its potential in targeting ovarian cancer cells by inhibiting Aldehyde Dehydrogenase 1A (ALDH1A), which is associated with cancer stem cell properties.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on several enzymes:
- Aldehyde Dehydrogenase (ALDH) : Inhibitors of ALDH are being explored as adjuncts in chemotherapy regimens due to their role in modulating drug metabolism and resistance.
- Cyclin-dependent Kinases (CDKs) : As mentioned earlier, the inhibition of CDKs can halt the progression of the cell cycle in malignant cells.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives exhibit IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines. Compounds showing IC90 values between 3.73 to 4.00 μM indicate promising potency against tumor cells while maintaining low cytotoxicity towards normal human cells like HEK-293 .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound towards its targets, revealing potential competitive inhibition patterns against CDKs and other relevant enzymes.
- Potential Therapeutic Applications : The compound's ability to inhibit key enzymes involved in cancer progression suggests that it could be developed further as a therapeutic agent for various cancers, particularly those resistant to conventional therapies.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and molecular differences between the target compound and its analogues:
Q & A
Basic Research Questions
Q. What are the key structural features of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide, and how do they influence its reactivity?
- The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group at position 1, a keto group at position 4, and a benzamide moiety substituted with a propan-2-yloxy group. The tert-butyl group enhances steric stability, while the propan-2-yloxy group influences solubility and hydrogen-bonding interactions. Structural analogs suggest that these substituents modulate interactions with biological targets like kinases .
- Methodological Insight : Use X-ray crystallography or computational modeling (e.g., DFT) to confirm 3D conformation and predict reactive sites. Compare with analogs in and for SAR analysis.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Synthesis typically involves multi-step reactions: (1) formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation, (2) introduction of the tert-butyl group via alkylation, and (3) coupling with 4-(propan-2-yloxy)benzamide. Key parameters include:
- Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility .
- Catalysts : Palladium complexes for cross-coupling steps .
- Temperature : Controlled heating (60–80°C) to minimize side reactions .
- Methodological Insight : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- FTIR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Methodological Insight : Use deuterated solvents (e.g., DMSO-d6) for NMR and compare spectral data with structurally similar compounds in and .
Q. What in vitro assays are recommended for preliminary biological screening?
- Kinase Inhibition Assays : Test against CDKs or other kinases due to structural similarity to known inhibitors .
- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity .
- Methodological Insight : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments to assess data consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Hypothesis : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability.
- Methodological Insight :
- Repeat assays under standardized conditions (e.g., fixed pH, temperature).
- Validate compound stability via LC-MS before and after incubation in assay buffers .
- Compare results with analogs in and to identify structural determinants of activity.
Q. What strategies enhance regioselectivity during the introduction of the tert-butyl group?
- Approach : Use bulky bases (e.g., DBU) to direct alkylation to the pyrazole nitrogen.
- Methodological Insight :
- Screen solvents (e.g., THF vs. DMF) to favor kinetic vs. thermodynamic control .
- Employ protecting groups (e.g., Boc) for sensitive functional groups during alkylation .
Q. How can derivative design improve pharmacokinetic properties like metabolic stability?
- Strategies :
- Replace the propan-2-yloxy group with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Introduce polar groups (e.g., hydroxyl) to enhance aqueous solubility .
- Methodological Insight :
- Conduct metabolic stability assays in liver microsomes.
- Use in silico tools (e.g., SwissADME) to predict logP and CYP interactions .
Q. What mechanistic studies are needed to elucidate the compound’s mode of action?
- Approach :
- Isotopic Labeling : Synthesize 13C/15N-labeled analogs to track metabolic pathways via MS .
- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- Methodological Insight : Validate docking results with SPR (surface plasmon resonance) to measure binding kinetics .
Q. How can catalytic systems be optimized for sustainable large-scale synthesis?
- Recommendations :
- Replace traditional solvents with green alternatives (e.g., cyclopentyl methyl ether) .
- Use immobilized catalysts (e.g., Pd/C) for recyclability .
- Implement flow chemistry to enhance heat/mass transfer .
- Methodological Insight : Perform life-cycle assessment (LCA) to compare environmental impact of synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
